5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-16-18-13(15(19)20)7-12(17-14(9)18)10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURYUCDCCFPBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrazole/pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, have shown promise as inhibitors of mycobacterial ATP synthase, making them potential candidates for treating tuberculosis (Mycobacterium tuberculosis) . The structure-activity relationship (SAR) studies highlight that modifications at the C-7 position can significantly enhance the compound's efficacy against Mycobacterium species.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties by acting as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The compound has been tested in various cancer models, showing the ability to inhibit tumor growth and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer . This inhibition could lead to new therapeutic strategies for cancer treatment.
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its photophysical properties, making it suitable for applications in organic electronics and fluorescence-based sensors . The incorporation of functional groups such as methoxy phenyl enhances the optical characteristics of these compounds, enabling their use in developing new materials with specific light absorption and emission properties.
Fluorescent Probes
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a systematic comparison with structurally related compounds:
Substituent Effects at Position 5
- However, the absence of the methoxy group may reduce solubility .
- 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C9H6F3N3O2, MW 245.16): The trifluoromethyl group at position 5 increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. This derivative is explored in CNS-targeted therapies .
- 5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (C18H12F3N3O, MW 359.31): The 7-ketone group instead of carboxylic acid diminishes hydrogen-bonding capacity, impacting target affinity .
Substituent Effects at Position 3
- The cyclopropyl group introduces steric hindrance, altering binding site interactions .
- 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C12H12N6O2, MW 296.26): The pyrazole ring at position 5 adds hydrogen-bonding sites, improving selectivity for kinases .
Data Tables
Table 1. Key Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 685108-20-7
- Molecular Formula : C13H12N4O3
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities including anticancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis, inhibition of cell migration |
| A549 | 0.09 | Cell cycle arrest and DNA fragmentation |
| HCT-116 | 29.1 | Targeting EGFR and VGFR2 pathways |
In a study utilizing the MCF-7 breast cancer model, the compound effectively inhibited tumor growth and induced apoptosis in a dose-dependent manner .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound acts as a dual inhibitor targeting EGFR and VGFR2, crucial pathways in cancer progression .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is vital for reducing tumor size and preventing metastasis .
- Cell Cycle Arrest : The compound disrupts the normal cell cycle progression, leading to increased DNA fragmentation and reduced proliferation of cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:
-
Study on MCF-7 Cells :
- Objective : Evaluate anticancer effects.
- Findings : Significant reduction in cell viability with an IC50 value of 15.3 µM. The study concluded that the compound induces apoptosis through caspase activation pathways.
-
Study on A549 Cells :
- Objective : Assess cytotoxicity.
- Findings : The compound showed potent activity with an IC50 value of 0.09 µM, demonstrating its potential as a lead compound for lung cancer therapy.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(3-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its intermediates?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxylate derivatives with appropriate carbonyl-containing intermediates. For example:
- Step 1: Prepare methyl 5-amino-1H-pyrazole-4-carboxylate via condensation of hydrazine with β-ketoesters .
- Step 2: React with a 3-methoxyphenyl-substituted enamine under reflux in ethanol or DMF to form the pyrazolo[1,5-a]pyrimidine core .
- Step 3: Hydrolyze the ester group to the carboxylic acid using LiOH·H₂O in THF/water .
Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for high-temperature cyclization).
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- Infrared (IR) Spectroscopy: Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 324.1 for C₁₆H₁₃N₃O₃) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., KDR) or purine-metabolizing enzymes using fluorescence-based activity assays .
- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- ADME Profiling: Assess solubility (shake-flask method) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can structural modifications enhance biological activity? Provide a case study.
Methodological Answer:
- Case Study: Replace the 3-methyl group with trifluoromethyl (CF₃) to improve metabolic stability and target binding. For example, 3-CF₃ analogs showed 10-fold higher kinase inhibition (IC₅₀ = 0.2 µM vs. 2.0 µM for the parent compound) .
- Steps:
- Synthesize analogs via halogenation (e.g., Cl → CF₃ using Togni’s reagent).
- Test in enzyme assays and correlate substituent effects with computational docking (e.g., AutoDock Vina).
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
Q. How to address low yields in the final hydrolysis step of the carboxylic acid derivative?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Scenario: Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM in Study A vs. 50 µM in Study B).
- Root Cause Analysis:
- Verify cell line authenticity (STR profiling).
- Standardize assay conditions (e.g., serum concentration, incubation time).
- Check compound purity (HPLC >95%) and stability (e.g., degradation in DMSO stock) .
Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Protocol:
- Administer 10 mg/kg (IV or oral) in rodent models.
- Collect plasma samples at 0, 1, 2, 4, 8, 24 h.
- Quantify via LC-MS/MS (LOQ = 1 ng/mL).
- Monitor tumor growth in xenograft models (e.g., 21-day study) .
- Key Metrics: AUC, Cₘₐₓ, t₁/₂, and tumor volume reduction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
